2-(3-Chloro-4-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Chloro-4-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a substituted benzyl group (3-chloro-4-fluoro) attached to a tetramethyl-dioxaborolane backbone. This compound belongs to the class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science . Its molecular weight is 270.54 g/mol, with a purity of ≥98% as reported by CymitQuimica . The electron-withdrawing chloro and fluoro substituents on the benzyl ring likely influence its reactivity and stability compared to analogs with different substituents.
Properties
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO2/c1-12(2)13(3,4)18-14(17-12)8-9-5-6-11(16)10(15)7-9/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWWCBGGAGTQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from 3-chloro-4-fluorobenzyl bromide. The key steps involve the formation of a Grignard reagent followed by the reaction with a boronic ester to introduce the boronic acid functionality.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Base: (e.g., sodium carbonate, potassium phosphate)
Solvent: (e.g., toluene, water)
Major Products Formed: The major products are biaryls, which are formed by coupling the boronic acid derivative with various aryl halides.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that boron-containing compounds exhibit potential anticancer properties. The compound has been studied for its effectiveness against various cancer cell lines. For instance, studies have shown that derivatives of dioxaborolane can inhibit tumor growth by interfering with critical cellular processes such as apoptosis and cell cycle regulation .
1.2 Drug Development
The compound serves as a precursor in the synthesis of biologically active molecules. Its ability to form stable complexes with various biological targets makes it a candidate for drug development. For example, it can be utilized in the synthesis of targeted therapeutics that aim to deliver boron to specific tissues for cancer treatment via boron neutron capture therapy (BNCT) .
Organic Synthesis
2.1 Cross-Coupling Reactions
2-(3-Chloro-4-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is often employed in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids or their derivatives. The compound's stability and reactivity allow for the efficient synthesis of complex organic molecules .
2.2 Functionalization of Aromatic Compounds
The compound can also be used to functionalize aromatic systems through electrophilic aromatic substitution reactions. This application is particularly useful in the pharmaceutical industry where modifications of aromatic rings are necessary for enhancing biological activity .
Materials Science
3.1 Polymer Chemistry
In materials science, the compound has potential applications in the development of new polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to the unique interactions between the boron atom and other polymer components .
3.2 Sensor Development
The unique electronic properties of dioxaborolanes make them suitable for sensor applications. The compound can be integrated into sensor devices for detecting environmental pollutants or biological markers due to its ability to undergo reversible reactions with various analytes .
Case Studies
Mechanism of Action
The mechanism of action involves the formation of a palladium complex with the boronic acid derivative, followed by the transmetalation step where the aryl halide is transferred to the palladium. This is followed by reductive elimination to form the final product.
Molecular Targets and Pathways: The molecular targets include various aryl halides, and the pathways involve the formation of carbon-carbon bonds through cross-coupling reactions.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (OCH₃) : Increase stability but may reduce reactivity .
- Steric effects : Bulky substituents (e.g., 5-CH₃ in ) hinder undesired side reactions but may lower solubility.
Stability and Reactivity Trends
- Hydrolytic Stability : Electron-withdrawing substituents (Cl, F) increase susceptibility to hydrolysis compared to methoxy or alkyl-substituted analogs .
- Thermal Stability : Tetramethyl-dioxaborolane derivatives generally exhibit high thermal stability (>150°C), making them suitable for high-temperature reactions .
- Catalytic Compatibility : Bulky substituents (e.g., 5-CH₃) may require tailored catalysts (e.g., SPhos ligand) to prevent steric hindrance during coupling .
Q & A
Q. How can researchers integrate heterogeneous data (e.g., spectroscopic, kinetic) to refine synthetic protocols?
- Methodological Answer :
- Develop multivariate models (e.g., PCA or PLS regression) correlating reaction variables (temperature, catalyst loading) with outcomes (yield, purity).
- Validate using cross-disciplinary datasets (e.g., NMR kinetics + HPLC yields) to identify critical control parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
